molecular formula C18H24N6O6 B12917742 Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) CAS No. 92736-10-2

Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate)

Cat. No.: B12917742
CAS No.: 92736-10-2
M. Wt: 420.4 g/mol
InChI Key: PLTMQSHVTUMHDS-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butane-1,4-diylbis(azanediyl) core, flanked by diethyl ester groups and pyrimidine rings. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common approach is the condensation of diethyl malonate with butane-1,4-diamine, followed by cyclization with urea or thiourea to form the pyrimidine rings. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-(1,1’-biphenyl-4,4’-diylbis(azanediyl))diacetate: Similar structure but with a biphenyl core instead of butane.

    Diethyl 3,3’-(butane-1,4-diylbis(azanediyl))bis(but-2-enoate): Similar core structure but different ester groups.

Uniqueness

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is unique due to its specific combination of functional groups and molecular architecture. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92736-10-2

Molecular Formula

C18H24N6O6

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 2-[4-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]butylamino]-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N6O6/c1-3-29-15(27)11-9-21-17(23-13(11)25)19-7-5-6-8-20-18-22-10-12(14(26)24-18)16(28)30-4-2/h9-10H,3-8H2,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26)

InChI Key

PLTMQSHVTUMHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NCCCCNC2=NC=C(C(=O)N2)C(=O)OCC

Origin of Product

United States

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